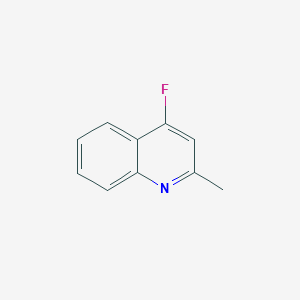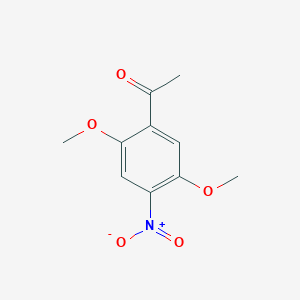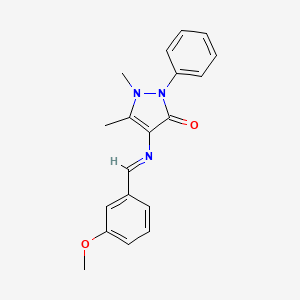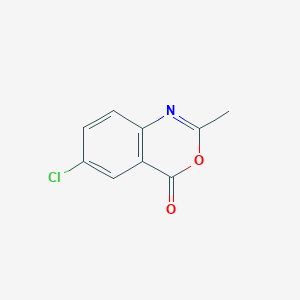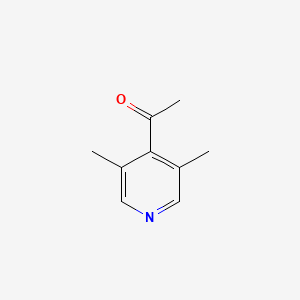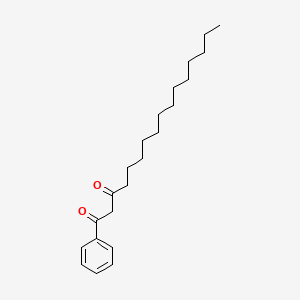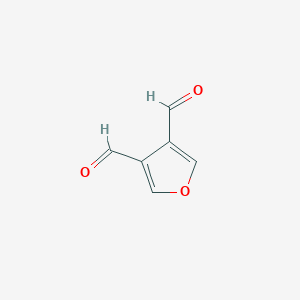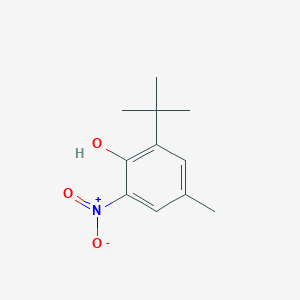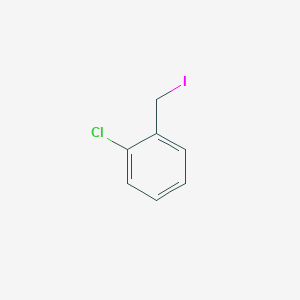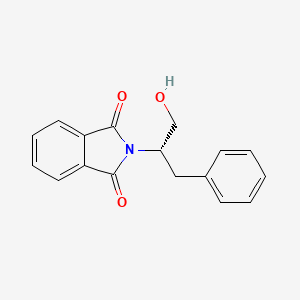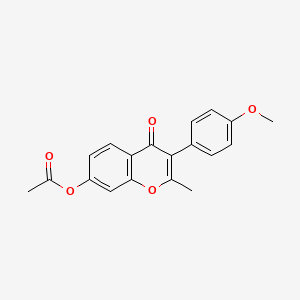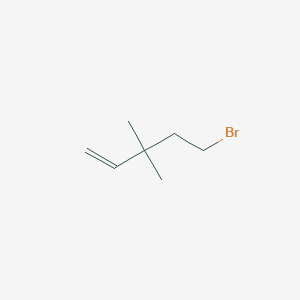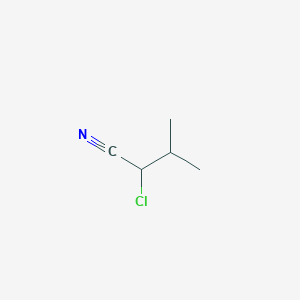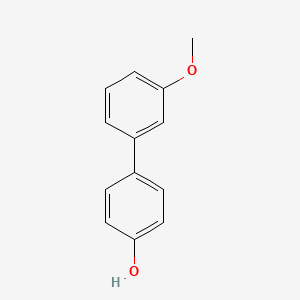
4-(3-Methoxyphenyl)phenol
Übersicht
Beschreibung
4-(3-Methoxyphenyl)phenol is a phenolic glycoside which is isolated from commercial Adenophora roots .
Synthesis Analysis
Phenols can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a compound similar to 4-(3-Methoxyphenyl)phenol involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
Phenolic compounds like 4-(3-Methoxyphenyl)phenol are made of one or more hydroxyl groups directly attached to one or more aromatic rings . The aromatic ring is responsible for making a phenol a weak acid by donating a H-atom .Chemical Reactions Analysis
Phenols and phenoxide ions are very reactive towards electrophilic aromatic substitution . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen
Overview
4-(3-Methoxyphenyl)phenol is a chemical compound that has been the subject of various scientific studies due to its potential applications in different fields. The compound belongs to a broader class of chemicals known as phenolic compounds, which are known for their diverse biological and pharmacological effects.
Antioxidant and Anticancer Properties
Phenolic compounds, including structures similar to 4-(3-Methoxyphenyl)phenol, have been widely studied for their antioxidant properties. These compounds can neutralize free radicals and thus prevent oxidative stress, a condition associated with various chronic diseases including cancer. Research has shown that phenolic compounds can modulate several signaling pathways, potentially inhibiting tumor growth and proliferation. For instance, studies on compounds like eugenol and its analogs have highlighted their antioxidant, anti-inflammatory, and anticancer activities, suggesting a potential for chemopreventive applications in cancer treatment (Zari et al., 2021).
Anti-inflammatory Effects
The anti-inflammatory effects of phenolic compounds are also well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and mediate other inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases. The pharmacological review of chlorogenic acid, a phenolic compound, has revealed its anti-inflammatory properties along with other therapeutic roles like hepatoprotective, cardioprotective, and neuroprotective effects (Naveed et al., 2018).
Environmental Applications
Phenolic compounds have been explored for their environmental applications as well. Studies on the adsorption behavior of phenolic compounds on activated carbon have provided insights into their potential use in water purification processes. The adsorption of phenolic compounds like phenol and 4-nitrophenol on granular activated carbon has been investigated, showing promising results for the removal of these pollutants from water sources (Kumar et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Recent research has focused on the synthesis and applications of m-Aryloxy phenols, which includes 4-(3-Methoxyphenyl)phenol. These compounds have potential biological activities, including anti-tumor and anti-inflammatory effects . Another study has shown that a novel synthetic analogue of 4-(3-Methoxyphenyl)phenol has potent anti-inflammatory and anti-arthritic activities .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZXHAGDCYWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499332 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)phenol | |
CAS RN |
71022-86-1 | |
| Record name | 3′-Methoxy[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

